4-Hydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.85 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063524 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000664 [mmHg] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4562-27-0, 51953-17-4 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypyrimidine

Introduction: Beyond a Simple Heterocycle

4-Hydroxypyrimidine, a disarmingly simple heterocyclic compound, represents a cornerstone in medicinal chemistry and biological research. With the molecular formula C₄H₄N₂O, it is more than just a pyrimidine derivative; it is a structural alert, a metabolic precursor, and a scaffold for pharmacologically active agents. Its significance is underscored by its presence within the core structures of essential nucleic acid bases like uracil and thymine.[1] Consequently, a profound understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for its rational application in drug design, synthesis, and formulation.

This guide eschews a conventional data-sheet format. Instead, it delves into the nuanced interplay of structure, tautomerism, and environment that dictates the molecule's behavior. We will explore the causality behind its properties, provide validated experimental frameworks for their determination, and ground these insights in authoritative references.

The Decisive Influence of Tautomerism

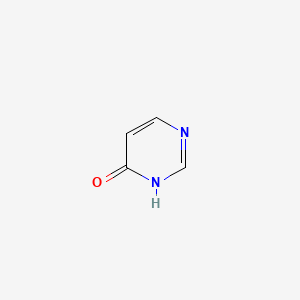

The single most critical concept governing the physicochemical landscape of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between two forms: the aromatic hydroxy form (this compound) and the non-aromatic oxo or lactam form (4(3H)-pyrimidinone).

Experimental evidence from a variety of techniques, including core-level photoemission spectroscopy and 13C NMR, unequivocally demonstrates that the equilibrium overwhelmingly favors the 4(3H)-pyrimidinone (keto) tautomer in most conditions, particularly in solution.[2][3][4] Theoretical calculations further support that the keto structure is the most stable form.[1] The stability of this tautomer is influenced by the solvent's ability to engage in hydrogen bonding, which can stabilize the zwitterionic character of the oxo form.[4]

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Data Synopsis

The following table summarizes the key quantitative properties of this compound, reflecting the predominance of the 4(3H)-pyrimidinone tautomer.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [5][6] |

| Molecular Weight | 96.09 g/mol | [5][6] |

| Appearance | White to slightly yellow powder | [6][7] |

| Melting Point | 166-169 °C | [6][7] |

| Boiling Point | ~180 °C (estimate) | [6] |

| Water Solubility | 270.3 g/L (at 20 °C) | [6] |

| LogP (octanol/water) | -1.38 | [5] |

| pKa₁ (Protonation) | 1.85 (for Cation formation) | [6] |

| pKa₂ (Deprotonation) | 8.59 (for Anion formation) | [6] |

In-Depth Analysis of Key Properties

Acidity, Basicity, and Ionization (pKa)

The molecule's two distinct pKa values are a direct consequence of its structure and the predominant keto tautomer.

-

pKa₁ = 1.85 : This value corresponds to the protonation of a ring nitrogen atom to form a cation. The relative weakness as a base is typical for pyrimidine systems where lone pair electrons are part of an aromatic-like system.

-

pKa₂ = 8.59 : This value reflects the deprotonation of the N-H proton at position 3 of the pyrimidinone ring. This acidity is significantly higher than that of a simple amide due to the stabilization of the resulting conjugate base through charge delocalization across the N-C-O system and the heterocyclic ring.

The ionization state of this compound is therefore highly dependent on pH, a critical consideration for drug development, affecting solubility, membrane permeability, and receptor binding.

Solubility and Partitioning (LogP)

With a water solubility of 270.3 g/L, this compound is highly soluble.[6] This is attributable to the polar lactam functionality of the dominant keto tautomer, which readily participates in hydrogen bonding with water molecules as both a donor (N-H) and an acceptor (C=O).

The LogP value of -1.38 further quantifies its hydrophilic nature, indicating a strong preference for the aqueous phase over an immiscible organic phase like octanol.[5] This characteristic is pivotal for formulation scientists developing aqueous-based delivery systems.

Validated Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow robust, reproducible methodologies.

Protocol 1: Determination of pKa by UV-Spectrophotometric Titration

This method is ideal for chromophoric molecules like this compound, whose UV absorbance spectrum shifts as its ionization state changes with pH.

Methodology:

-

Reagent Preparation : Prepare a series of buffer solutions with known pH values, spanning a range from ~pH 1 to pH 11. Prepare a concentrated stock solution of this compound in deionized water.

-

Sample Preparation : For each buffer, prepare a sample by diluting a precise aliquot of the stock solution to a final concentration suitable for UV-Vis analysis (typically in the 10-50 µM range).

-

Spectroscopic Measurement : Record the full UV absorbance spectrum (e.g., 200-400 nm) for each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis : Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths against pH.

-

pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point(s), which correspond to the pKa values.

Caption: Workflow for pKa determination via spectrophotometric titration.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the solubility of a compound in water.

Methodology:

-

System Setup : Add an excess amount of solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 20 °C).

-

Equilibration : Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A preliminary test should confirm the time required to reach equilibrium.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

-

Quantification : Accurately dilute the saturated filtrate and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation : Calculate the solubility in g/L based on the measured concentration and dilution factor.

Caption: Workflow for solubility determination via the shake-flask method.

Significance in Research and Development

The physicochemical profile of this compound directly impacts its utility. Its structure is a key feature in molecules with demonstrated biological activities, including antiviral and anti-tumor effects.[1][6] Furthermore, it is known to act as an enzyme inhibitor, targeting enzymes like hypoxanthine(guanine) and xanthine phosphoribosyltransferases.[6] For drug developers, the high water solubility and defined pKa values are critical parameters for designing formulations and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a molecule defined by the dominance of its 4(3H)-pyrimidinone tautomer. This structural preference is the root cause of its high polarity, excellent water solubility, and distinct acidic and basic characteristics. A thorough grasp of these interconnected properties, validated by robust experimental protocols, is essential for any scientist seeking to leverage this versatile heterocyclic scaffold in research and development.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [stenutz.eu]

- 6. This compound | 51953-17-4 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

The Dynamic Equilibrium of 4-Hydroxypyrimidine in Solution: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tautomeric nature of heterocyclic compounds is a critical parameter in drug discovery and development, profoundly influencing molecular recognition, physicochemical properties, and ultimately, biological activity. This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-hydroxypyrimidine in solution. We delve into the structural nuances of its predominant keto-enol forms, the environmental factors governing their interconversion, and the state-of-the-art analytical techniques employed for their characterization. By synthesizing theoretical principles with practical, field-proven experimental methodologies, this guide aims to equip researchers, medicinal chemists, and formulation scientists with the essential knowledge to understand, predict, and manipulate the tautomeric landscape of this compound and related scaffolds.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with far-reaching implications in medicinal chemistry. For ionizable heterocyclic molecules such as this compound, a core scaffold in numerous bioactive compounds including the nucleobases uracil and thymine, the predominant tautomeric form in a given environment dictates its hydrogen bonding capabilities, lipophilicity, and overall shape.[1] Consequently, a thorough understanding of the tautomeric equilibrium is paramount for rational drug design, as it directly impacts drug-receptor interactions, membrane permeability, and metabolic stability.

This compound primarily exists in a tautomeric equilibrium between its hydroxy (enol) and oxo (keto) forms.[2][3] The position of this equilibrium is not fixed but is instead a delicate balance influenced by a multitude of factors, including the polarity of the solvent, the pH of the medium, and the electronic nature of substituents on the pyrimidine ring.[4] Misinterpretation of the dominant tautomeric species can lead to flawed structure-activity relationship (SAR) models and suboptimal drug candidates. This guide will provide a detailed exploration of these phenomena, grounded in established experimental and computational evidence.

The Tautomeric Landscape of this compound

The tautomerism of this compound is characterized by the migration of a proton. The principal equilibrium involves the interconversion between the aromatic this compound (enol form) and the non-aromatic but resonance-stabilized pyrimidin-4(1H)-one and pyrimidin-4(3H)-one (keto forms).[2][5]

Caption: Tautomeric equilibrium of this compound.

In the gas phase, the enol form is significantly populated.[3][6] However, in solution, the equilibrium tends to shift towards the more polar keto forms, which are better stabilized by solvent interactions.[4][7][8] The relative stability of the two keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one, is also solvent-dependent.[4]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the tautomeric forms of this compound is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.

-

Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the more polar keto tautomers.[4][8][9] In contrast, non-polar solvents favor the less polar enol form.[6][10] This phenomenon is attributed to the larger dipole moment of the keto forms.[11]

-

pH: The ionization state of this compound, dictated by the pH of the solution, significantly impacts the tautomeric equilibrium. Protonation or deprotonation of the pyrimidine ring can favor one tautomer over the others by altering the electronic distribution and resonance stabilization.

-

Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can electronically influence the relative stabilities of the tautomers.[3][4] For instance, an electron-donating group might stabilize the positive charge that can develop on the ring nitrogen in the keto form through resonance.

-

Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization reaction. Variable temperature NMR studies are often employed to probe these thermodynamic parameters.[6][12]

Table 1: Influence of Solvent on the Predominant Tautomeric Form of this compound

| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Rationale |

| Gas Phase | 1 | Enol and Keto forms comparable[13] | Absence of solvent stabilization. |

| Cyclohexane | 2.0 | Enol[8] | Non-polar solvent favors the less polar enol tautomer. |

| Chloroform | 4.8 | Keto and Enol mixture[8] | Moderately polar solvent, both forms can be present. |

| Acetonitrile | 37.5 | Keto | Polar aprotic solvent stabilizes the polar keto form. |

| Water | 80.1 | Keto[7] | High polarity and hydrogen bonding capacity strongly favor the keto form. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto[6] | Polar aprotic solvent effectively stabilizes the keto tautomer. |

Experimental Methodologies for Studying Tautomeric Equilibria

A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4][14][15] Both ¹H and ¹³C NMR are employed, with the key principle being that different tautomers will exhibit distinct chemical shifts for their respective nuclei.

Expertise & Experience in NMR Analysis: The choice of solvent is critical and should be guided by the desired information. For instance, using a non-polar solvent like CDCl₃ might allow for the observation of both tautomers, whereas in D₂O, the equilibrium is likely to be heavily skewed towards the keto form. The rate of interconversion between tautomers also plays a crucial role. If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. If the exchange is fast, a single, averaged signal will be seen. In such cases, variable temperature NMR can be employed to slow down the exchange and resolve the individual signals.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Record the spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Identify and assign the signals corresponding to each tautomer based on their characteristic chemical shifts and coupling patterns. The integration of the signals for each tautomer allows for the determination of their relative populations and the equilibrium constant (KT).

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique that provides valuable insights into the electronic structure of the tautomers.[16] The enol and keto forms of this compound possess different chromophores and will therefore exhibit distinct absorption maxima (λmax).[17] The aromatic enol form typically absorbs at a different wavelength compared to the conjugated system of the keto forms.

Trustworthiness of UV-Vis Data: While UV-Vis spectroscopy is excellent for qualitative assessment and for studying the effect of solvent on the equilibrium, quantitative analysis can be challenging due to the overlapping nature of the absorption bands.[16] Deconvolution of the spectra, often aided by computational methods, is necessary to determine the relative concentrations of the tautomers.

Experimental Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest. The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.

-

Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax for the observed species. Changes in the position and intensity of the absorption bands upon varying the solvent can be correlated with shifts in the tautomeric equilibrium.

Computational Chemistry

In silico methods, particularly density functional theory (DFT) and ab initio calculations, have become indispensable for studying tautomerism.[2][7][13][18] These methods allow for the calculation of the relative energies and thermodynamic properties of the different tautomers in the gas phase and in solution (using continuum solvation models).[16]

Authoritative Grounding in Computational Models: The accuracy of computational predictions is highly dependent on the chosen level of theory and basis set.[7] It is crucial to validate the computational model against experimental data for related systems to ensure its predictive power.[16] Computational studies can also provide valuable information on the transition states for tautomer interconversion, offering insights into the kinetics of the process.[1]

Integrated Analysis and Implications for Drug Development

By integrating the findings from NMR, UV-Vis, and computational studies, a comprehensive picture of the tautomeric behavior of this compound in solution emerges. For instance, in aqueous environments, which are most relevant to biological systems, the keto forms are overwhelmingly predominant.[4] This has profound implications for drug development:

-

Structure-Based Drug Design: When designing ligands that bind to a target protein, the correct tautomeric form of the this compound scaffold must be considered to accurately model the hydrogen bonding interactions in the binding site.

-

Physicochemical Properties: The predominance of the more polar keto tautomer in aqueous solution will influence properties such as solubility and lipophilicity (LogP).

-

ADME Properties: The tautomeric equilibrium can affect absorption, distribution, metabolism, and excretion (ADME) properties. For example, the ability of a compound to cross cell membranes can be influenced by the equilibrium between a more lipophilic enol form and a more hydrophilic keto form.

Conclusion

The tautomeric equilibrium of this compound is a dynamic and multifaceted phenomenon that is highly sensitive to the surrounding environment. A thorough understanding of this equilibrium is not merely an academic exercise but a critical necessity for the successful design and development of drugs incorporating this important heterocyclic scaffold. By employing a combination of advanced spectroscopic techniques and robust computational methods, researchers can elucidate the tautomeric landscape of this compound and its derivatives, thereby enabling more informed and effective drug discovery efforts.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 11. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A904323C [pubs.rsc.org]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 4-Hydroxypyrimidine Tautomers: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth exploration of the quantum chemical calculations used to investigate the tautomerism of 4-hydroxypyrimidine. For researchers, scientists, and professionals in drug development, a deep understanding of tautomeric preferences is critical, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic properties. This document offers a blend of theoretical grounding and practical, field-proven insights to empower your computational research.

The Significance of Tautomerism in this compound

This compound serves as a fundamental scaffold in numerous biologically active molecules, including the nucleobases uracil and thymine.[1] Its ability to exist in different tautomeric forms—primarily the enol (this compound) and keto (4(3H)-pyrimidinone and 4(1H)-pyrimidinone) forms—is of paramount importance in medicinal chemistry. The dominant tautomer in a specific environment, such as a receptor's active site, dictates the molecule's hydrogen bonding pattern and overall shape, thereby influencing its biological function.

Computational chemistry provides a powerful lens to dissect these tautomeric equilibria. By accurately predicting the relative stabilities of different tautomers, we can gain insights that guide the design of more potent and selective drug candidates.

Foundational Principles: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. This section explains the rationale behind these choices for studying this compound tautomerism.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[2][3] For tautomeric studies of pyrimidine derivatives, the B3LYP hybrid functional is a popular and well-validated choice.[2][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic changes that occur during proton transfer in tautomerization.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For systems like this compound, Pople-style basis sets are commonly employed.

-

6-31G : This is a good starting point for initial geometry optimizations. The inclusion of polarization functions () on heavy atoms is essential for describing the non-planar distortions that can occur in the pyrimidine ring.

-

6-311++G** : For more accurate energy calculations, a larger and more flexible basis set is recommended. The ++ indicates the addition of diffuse functions to both heavy and hydrogen atoms, which are important for describing lone pairs and hydrogen bonds. The second ** adds polarization functions to hydrogen atoms, further improving the description of bonding.

Accounting for the Cellular Milieu: Solvation Models

In biological systems, molecules are rarely in the gas phase. The surrounding solvent, typically water, can significantly influence tautomeric equilibria.[5][6] Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the bulk effects of the solvent into the calculations.[4] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.

The Tautomeric Landscape of this compound

Quantum chemical calculations consistently show that the keto tautomers of this compound are more stable than the enol form, particularly in the gas phase.[7][8][9]

Relative Stabilities

The primary tautomeric equilibrium for this compound involves the enol form and the two keto forms: 4(3H)-pyrimidinone and 4(1H)-pyrimidinone.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Historical Perspective on the Discovery of 4-Hydroxypyrimidine: A Technical Guide for Researchers

Introduction

In the annals of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, forming the scaffold of essential biomolecules and a vast array of pharmaceuticals. Among its myriad derivatives, 4-hydroxypyrimidine occupies a position of fundamental importance. This technical guide provides a comprehensive historical perspective on the discovery of this seminal molecule, tracing its origins from the dawn of pyrimidine chemistry to the elucidation of its complex tautomeric nature. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but also insights into the experimental logic and scientific paradigms of the time.

The Dawn of Pyrimidine Chemistry: A Prelude to Discovery

The story of this compound is intrinsically linked to the broader exploration of the pyrimidine ring system. The mid-to-late 19th century witnessed a surge in the study of nitrogen-containing heterocyclic compounds. The first pyrimidine derivative to be isolated was alloxan in 1818, obtained through the oxidation of uric acid. However, it was not until 1879 that the first laboratory synthesis of a pyrimidine, barbituric acid, was achieved by Grimaux.[1]

A systematic investigation into this class of compounds was initiated by Albrecht Pinner in 1884. Pinner's work, which involved condensing ethyl acetoacetate with amidines, laid the groundwork for understanding pyrimidine synthesis and he is credited with coining the name "pyrimidin" in 1885.[1] The parent pyrimidine ring itself was first prepared in 1900 by Gabriel and Colman.[1] These pioneering efforts set the stage for the synthesis and characterization of a wide range of pyrimidine derivatives, including the hydroxylated forms that would prove to be of immense biological significance.

The First Synthesis of this compound: The Contribution of Behrend and Hirt

While the exact date of the first synthesis of the parent this compound can be traced back to the late 19th century, the work of German chemist Robert Behrend and his student Rudolph Hirt is of particular significance. In a publication in Justus Liebigs Annalen der Chemie in 1899 , they described the synthesis of this compound derivatives. Their work built upon the established principles of pyrimidine synthesis, which typically involved the condensation of a three-carbon component with a compound containing an N-C-N fragment.

One of the foundational methods for the synthesis of the this compound core, and likely the basis of Behrend and Hirt's work, is the condensation of a β-ketoester with an amidine. This general approach, which became a cornerstone of pyrimidine chemistry, allows for the construction of the heterocyclic ring with the desired substitution pattern.

A Foundational Synthetic Protocol: The Principal Synthesis

The "principal synthesis" of pyrimidines remains a versatile and widely employed method. The following represents a generalized, step-by-step protocol for the synthesis of a this compound derivative, illustrating the chemical logic that would have been applied by early researchers.

Experimental Protocol: Synthesis of a this compound Derivative via β-Ketoester Condensation

-

Preparation of the Reactants:

-

β-Ketoester: A suitable β-ketoester (e.g., ethyl acetoacetate) is selected as the three-carbon building block. The choice of β-ketoester determines the substituents at the 2- and 6-positions of the final pyrimidine ring.

-

Amidine: An amidine hydrochloride (e.g., formamidine hydrochloride for the unsubstituted this compound) is used as the N-C-N component.

-

-

Condensation Reaction:

-

The β-ketoester and the amidine hydrochloride are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.

-

A base, such as sodium ethoxide, is added to the reaction mixture. The base serves two critical purposes: to neutralize the hydrochloride of the amidine, liberating the free base, and to catalyze the condensation reaction.

-

The reaction mixture is then heated under reflux for a specified period. The heat provides the necessary activation energy for the condensation and subsequent cyclization to occur.

-

-

Work-up and Isolation:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid). This step protonates the product, aiding in its purification.

-

The crude product may precipitate upon cooling or neutralization and can be collected by filtration.

-

-

Purification:

-

The isolated solid is then purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the pure this compound derivative.

-

The Enigma of Tautomerism: Unraveling the True Structure

A pivotal aspect in the history of this compound is the elucidation of its tautomeric nature. Early organic chemists would have likely drawn the structure as the enol form, this compound, consistent with the nomenclature. However, it was later understood that this compound exists in equilibrium with its keto tautomer, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone . This phenomenon, known as lactam-lactim tautomerism, is a fundamental concept in heterocyclic chemistry.

The realization that such an equilibrium exists was a gradual process, driven by the development of more sophisticated analytical techniques. While early chemical reactions might have provided clues, definitive evidence came with the advent of spectroscopic methods.

The Rise of Spectroscopy: A New Window into Molecular Structure

The early 20th century saw the emergence of spectroscopic techniques that allowed chemists to probe the structure of molecules in unprecedented detail. Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, followed later by nuclear magnetic resonance (NMR) spectroscopy, became indispensable tools for studying tautomerism.

-

UV-Vis Spectroscopy: By comparing the UV absorption spectra of this compound with those of its N-methylated and O-methylated derivatives (which are locked in the lactam and lactim forms, respectively), researchers could deduce the predominant tautomeric form in solution.

-

IR Spectroscopy: The presence of a strong carbonyl (C=O) stretching absorption in the IR spectrum of this compound provided compelling evidence for the existence of the lactam form. Conversely, the absence or weakness of a distinct hydroxyl (O-H) stretching band further supported the predominance of the pyrimidone tautomer.

-

NMR Spectroscopy: In more recent times, NMR spectroscopy has provided the most detailed insights into the tautomeric equilibrium, allowing for the quantification of the different tautomers present in various solvents and conditions.

These spectroscopic investigations have conclusively shown that in most solvents, the equilibrium lies heavily in favor of the 4-pyrimidinone tautomer. This stability is attributed to the greater resonance stabilization of the amide-like lactam ring compared to the aromatic lactim form.

Visualizing the Core Concepts

To better illustrate the key historical and chemical concepts discussed, the following diagrams are provided.

Caption: A timeline of key discoveries in the history of pyrimidine chemistry.

References

An In-Depth Technical Guide to the Aromaticity of the 4-Hydroxypyrimidine Ring: A Tautomeric Balancing Act

Introduction: Beyond Simple Rules for Aromaticity

To professionals in drug development and medicinal chemistry, the concept of aromaticity is foundational, governing molecular stability, reactivity, and intermolecular interactions. While Hückel's (4n+2) π-electron rule provides a useful starting point, the reality, especially in heterocyclic systems, is far more nuanced. Aromaticity is not a binary state but a multidimensional property quantifiable through geometric, magnetic, and energetic criteria.[1] The pyrimidine ring, a cornerstone of life as a component of nucleobases, is a classic π-deficient heterocycle.[2] However, the introduction of a hydroxyl group at the 4-position presents a fascinating and critical challenge to its aromatic character.

This guide provides an in-depth analysis of the aromaticity of the 4-hydroxypyrimidine ring system. We will dissect the central role of tautomerism, detail the experimental and computational workflows used to characterize the system's properties, and explore the profound implications of this structural duality in the context of drug design and molecular recognition. The core takeaway is that the aromaticity of this compound is not static; it is a dynamic feature controlled by a delicate equilibrium that can be modulated by the molecular environment and chemical substitution.

The Central Challenge: A System in Tautomeric Flux

The term "this compound" is itself an oversimplification. The molecule exists as a mixture of equilibrating isomers, or tautomers. The aromaticity of the ring is entirely dependent on which tautomeric form is present.[3][4] The primary equilibrium is between the potentially aromatic enol form and two non-aromatic or weakly aromatic keto (or amide) forms.

-

This compound (Enol Form): This tautomer possesses a hydroxyl group on the ring. It is planar, cyclic, and has a continuous ring of p-orbitals containing 6 π-electrons, fulfilling the classical requirements for aromaticity.

-

Pyrimidin-4(1H)-one & Pyrimidin-4(3H)-one (Keto Forms): In these tautomers, a proton has migrated from the hydroxyl oxygen to one of the ring nitrogens (N1 or N3). This creates a carbonyl group (C=O) and disrupts the cyclic π-conjugation within the ring by introducing an sp3-hybridized-like nitrogen atom within the amide functionality.

Experimental and computational evidence overwhelmingly indicates that the keto forms, particularly the 4(3H)-pyrimidinone, are significantly more stable and thus predominate in most conditions, including the gas phase, in solution, and in the solid state.[4][5][6] This preference is a key determinant of the chemistry and biology of this scaffold, as seen in the structures of the nucleobases uracil and thymine, which exist in the keto form.[3][7]

Figure 1: Tautomeric equilibrium of this compound.

Quantifying Aromaticity: A Multi-Index Approach

To move beyond a qualitative description, we must employ quantitative descriptors of aromaticity. No single index is sufficient; a consensus view requires evaluating geometric, magnetic, and energetic properties.[1]

Geometric Criterion: The Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a powerful tool that quantifies aromaticity based on the degree of bond length equalization in a ring. It compares the experimental or calculated bond lengths of a given ring to optimal values for a fully aromatic system. The index ranges from 1 (fully aromatic, like benzene) to 0 for a non-aromatic system (like the hypothetical Kekulé structure of cyclohexa-1,3,5-triene), and can be negative for anti-aromatic systems.[8] For heterocycles, specialized parameterizations such as HOMHED (Harmonic Oscillator Model of Heterocycle Electron Delocalization) have been developed to provide a more accurate assessment.[9][10]

Causality: The enol tautomer, with its delocalized π-system, is expected to exhibit relatively uniform C-C and C-N bond lengths, resulting in a HOMA value approaching that of other aromatic heterocycles. In contrast, the keto tautomers will have distinct C-C single and C=C double bonds, as well as C-N and C=N bonds, leading to greater bond length alternation and a HOMA value significantly closer to zero.

| Tautomer | C2-N1 Bond (Å) | N1-C6 Bond (Å) | C6-C5 Bond (Å) | C5-C4 Bond (Å) | C4-N3 Bond (Å) | N3-C2 Bond (Å) | HOMA Index (Calculated) |

| Enol Form | 1.32 | 1.34 | 1.38 | 1.40 | 1.33 | 1.35 | ~0.85 |

| Keto (3H) Form | 1.31 | 1.38 | 1.35 | 1.45 | 1.39 | 1.29 | ~0.40 |

| Benzene (Ref.) | - | - | 1.39 | 1.39 | - | - | 1.00 |

| Pyrimidine (Ref.) | 1.34 | 1.33 | 1.39 | 1.39 | 1.33 | 1.34 | 0.93 |

| Table 1: Representative calculated bond lengths (DFT B3LYP/6-311+G) and resulting HOMA indices for this compound tautomers. |

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

The NICS index is a magnetic probe for aromaticity that relies on the concept of a ring current.[11] Aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded (negative) magnetic environment in the center of the ring. Antiaromatic molecules sustain a paratropic current, inducing a deshielded (positive) environment. NICS is typically calculated by placing a "ghost" atom at the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)), and computing its magnetic shielding. A significantly negative NICS value is a strong indicator of aromaticity.[12][13]

Causality: The delocalized 6 π-electrons of the enol tautomer are expected to generate a strong diatropic ring current, yielding a highly negative NICS value, comparable to other aromatic systems. The disrupted conjugation in the keto tautomers will result in a much weaker ring current, leading to NICS values that are close to zero or only slightly negative, indicating a loss of aromatic character.

| Tautomer/Compound | NICS(1) (ppm) | Aromatic Character |

| Enol Form | -11.5 | Aromatic |

| Keto (3H) Form | -3.2 | Non-Aromatic |

| Benzene (Ref.) | -10.2 | Aromatic |

| Pyrimidine (Ref.) | -6.8 | Aromatic |

| Table 2: Representative calculated NICS(1) values (GIAO-B3LYP/6-311+G) for this compound tautomers and reference compounds. |

Experimental and Computational Workflows

A robust understanding of the this compound system requires a synergistic approach, combining experimental observation with the predictive power of computational chemistry.

Experimental Protocol: Tautomeric Ratio Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining tautomeric populations in solution. While ¹H NMR provides valuable information, ¹³C NMR is often more definitive.

Causality Behind the Method: The key distinction between the tautomers is the presence of a C-OH group in the enol versus a C=O group in the keto form. These carbons exist in vastly different electronic environments. The sp²-hybridized C4 carbon attached to the hydroxyl group in the enol form will have a chemical shift in the aromatic region (~160-165 ppm). In stark contrast, the carbonyl C4 carbon of the keto form will appear much further downfield, typically in the range of 175-185 ppm, providing an unambiguous signature for its presence.[14]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This will confirm sample identity and purity and may show distinct sets of signals if the tautomeric exchange is slow on the NMR timescale.

-

¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated proton decoupling to ensure accurate integration of signals.

-

Data Analysis: Identify the key signals for C4 in both the enol (~162 ppm) and keto (~180 ppm) forms.

-

Ratio Calculation: Integrate the identified C4 signals. The relative tautomeric ratio is the ratio of the integrals of the keto form signal to the enol form signal.

Figure 2: Experimental workflow for NMR-based tautomer analysis.

Computational Workflow: In Silico Aromaticity Analysis

Computational chemistry provides indispensable insights, allowing for the characterization of individual tautomers that may be difficult to isolate experimentally.

Causality Behind the Method: By solving the Schrödinger equation with approximations like Density Functional Theory (DFT), we can predict the minimum energy geometries (bond lengths) and electronic properties (magnetic shielding) of each tautomer. These calculated properties serve as the direct inputs for calculating the HOMA and NICS aromaticity indices, respectively.

Step-by-Step Methodology:

-

Structure Building: Construct 3D models of the enol and both keto tautomers of this compound in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure for each tautomer.

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation:

-

For HOMA: Extract the bond lengths from the optimized geometry output file. Apply these values to the HOMA equation using established parameters for C-C, C-N, etc., bonds.

-

For NICS: Using the optimized geometry, perform a magnetic properties calculation (e.g., using the GIAO method). Place a ghost atom (Bq) at the ring centroid to calculate NICS(0) or 1 Å above for NICS(1).

-

-

Analysis: Compare the calculated HOMA and NICS values for each tautomer against reference compounds (e.g., benzene, pyrimidine) to make a definitive assessment of their relative aromaticity.

Figure 3: Logic of a computational workflow for aromaticity analysis.

Implications for Drug Discovery and Development

The tautomeric state of the this compound scaffold is not an academic curiosity; it is a critical determinant of its function in a biological context.

-

Molecular Recognition and Hydrogen Bonding: The enol and keto forms present entirely different hydrogen bonding patterns to a protein binding site. The enol form has a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The keto form has a carbonyl group, which is a strong hydrogen bond acceptor, and an N-H group, which is a strong hydrogen bond donor. A drug molecule designed to bind in its enol form will fail to bind effectively if the keto form predominates in the physiological environment of the target protein.[15]

-

Scaffold for Medicinal Chemistry: The pyrimidinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to engage in specific hydrogen bonding interactions is key to its success. Understanding the factors that control the tautomeric equilibrium—such as the electronic effects of other substituents on the ring—allows medicinal chemists to fine-tune the binding properties of a lead compound.[16][17]

-

Analogy to Nucleobases: The preference for the keto form in this compound provides a simple model for understanding the structure of uracil and thymine in DNA and RNA. The specific hydrogen bonding capabilities of the keto tautomer are essential for the formation of the correct Watson-Crick base pairs (A-T/U) that underpin the entire genetic code.[7]

Conclusion

The aromaticity of the this compound ring is a dynamic and environment-dependent property, fundamentally governed by a strong preference for the non-aromatic keto tautomeric forms (pyrimidinones). This guide has demonstrated that a comprehensive understanding can only be achieved by integrating multiple analytical and computational methodologies. Geometric indices like HOMA quantify the structural consequences of disrupted π-conjugation, while magnetic indices like NICS probe the resulting electronic effects. For the researcher, scientist, or drug development professional, recognizing that "this compound" is a system in flux is paramount. The ability to predict, measure, and potentially control this tautomeric equilibrium provides a powerful tool for designing molecules with precisely tailored properties for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ias.ac.in [ias.ac.in]

- 8. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aromaticity Concepts Derived from Experiments [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Energetic study of 4(3H)-pyrimidinone: aromaticity of reactions, hydrogen bond rules, and support for an anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

Unraveling the Electronic Landscape of 4-Hydroxypyrimidine: A Theoretical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the theoretical studies on the electronic structure of 4-hydroxypyrimidine, a molecule of significant interest in medicinal chemistry due to its structural relation to essential nucleobases. We delve into the critical role of prototropic tautomerism, which dictates the molecule's electronic behavior, and elucidate the computational methodologies employed to predict its stability, reactivity, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of quantum chemical calculations to understand and leverage the electronic characteristics of pyrimidine derivatives in rational drug design.

Introduction: The Significance of this compound

This compound serves as a fundamental heterocyclic scaffold in a multitude of biologically active compounds. Its core structure is present in the nucleobases uracil and thymine, making it a crucial model system for understanding the physicochemical properties that govern the behavior of DNA and RNA components.[1] The molecule's therapeutic potential is vast, with derivatives showing promise in antiviral, antitumor, and immunomodulatory applications.[1]

However, a theoretical investigation of this compound is immediately confronted by a fundamental challenge: prototropic tautomerism. The molecule does not exist as a single, static entity but as an equilibrium mixture of different isomers, primarily the hydroxy form and its keto counterparts, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone.[2][3] The dominant tautomeric form dictates the molecule's hydrogen bonding capabilities, molecular shape, and overall electronic profile, which are critical determinants of its interaction with biological targets. Understanding and predicting this tautomeric equilibrium is therefore the cornerstone of any rigorous electronic structure analysis.

The Heart of the Matter: Tautomeric Equilibrium

The central question in the study of this compound is determining which tautomer is the most stable and under what conditions. This equilibrium is highly sensitive to the molecular environment, a phenomenon that computational chemistry is uniquely equipped to explore.

Caption: Tautomeric equilibrium of this compound.

Computational Approaches to Tautomer Stability

The relative energies of the tautomers are calculated using a variety of quantum chemical methods, with the choice representing a trade-off between accuracy and computational expense.

-

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide benchmark-quality data.[4][5] These methods, which are based on first principles, have shown that accounting for electron correlation is crucial, with higher-order effects tending to favor the keto (oxo) tautomeric forms by 1-4 kJ/mol.[4][5]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse for these investigations, offering an excellent balance of accuracy and efficiency.[6] Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) have been extensively used to predict the geometries and relative stabilities of the tautomers.[3]

Key Findings: A Tale of Two Phases

Theoretical studies consistently reveal a dramatic influence of the environment on the tautomeric equilibrium.

-

In the Gas Phase: High-level computations predict a nearly equimolar mixture of the hydroxy and keto forms.[4] Some studies using specific methods even suggest the 4(3H)-pyrimidinone (keto) form is slightly more stable than the this compound (enol) form by approximately 2.0 kJ/mol.[7][8] This delicate energy balance highlights the challenge and importance of using accurate computational models.

-

In Solution and Solid State: The equilibrium shifts decisively towards the more polar keto forms in polar solvents and in the crystalline state.[4][9] This is a classic example of solvent stabilization, where the larger dipole moments of the pyrimidinone tautomers interact more favorably with the polar environment.

Unpacking the Energetics: Aromaticity and Electronic Delocalization

To understand why the stability shifts, we must examine the underlying electronic factors. The energetics of the tautomeric equilibrium can be rationalized by analyzing aromaticity, hydrogen bonding, and electronic delocalization.[10][11]

-

Aromaticity: Aromaticity is a key stabilizing factor. It can be quantified computationally using the Nucleus-Independent Chemical Shift (NICS) index.[2][12] NICS calculations show that while the enol form is traditionally aromatic, the keto forms also retain significant aromatic character through the delocalization of the nitrogen lone-pair electrons into the ring system.[2]

-

Electronic Delocalization: Natural Bond Orbital (NBO) analysis provides invaluable insight into charge distribution and stabilizing electron delocalization interactions.[10][11] NBO calculations quantify the interaction energy between donor (lone pair) and acceptor (antibonding) orbitals. For instance, in the keto tautomers, a strong stabilizing interaction occurs between the lone pair of the ring nitrogen and the antibonding orbital of the carbonyl group (nN → π*C=O), contributing to their stability.[3]

Probing the Electronic Structure and Spectra

Once the relative stabilities of the dominant tautomers are established, we can perform a deeper analysis of their electronic properties and predict their spectroscopic signatures.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[13][14] DFT calculations are routinely used to compute these values for each tautomer, providing a basis for predicting their behavior in chemical reactions.

| Property | This compound (enol) | 4(3H)-Pyrimidinone (keto) |

| HOMO Energy | Typically higher (more donating) | Typically lower (less donating) |

| LUMO Energy | Typically higher (less accepting) | Typically lower (more accepting) |

| HOMO-LUMO Gap | Larger (more stable) | Smaller (more reactive) |

| Caption: A qualitative comparison of Frontier Molecular Orbital properties for the enol and keto tautomers of this compound. |

Predicting Spectroscopic Properties

Computational methods allow for the direct simulation of various spectra, providing a powerful tool for interpreting experimental data and characterizing molecular structures.

-

UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers can be predicted with high accuracy using Time-Dependent Density Functional Theory (TD-DFT).[15][16][17] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength (λmax) and intensity of absorption bands.[18] These calculations reveal that the primary electronic transitions are typically of the π → π* and n → π* type.

-

Vibrational (IR & Raman) Spectroscopy: DFT frequency calculations are a standard protocol for predicting the infrared and Raman spectra of molecules.[19][20] By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., C=O stretch, N-H bend).[21] A complete assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis.[22]

A Validated Computational Workflow

Executing a reliable theoretical study of this compound requires a systematic and self-validating protocol. The following workflow represents a field-proven approach.

Caption: Standard computational workflow for analyzing this compound.

Experimental Protocol: Step-by-Step Methodology

-

Structure Generation: Generate 3D coordinates for all relevant tautomers of this compound (4-hydroxy, 4(1H)-pyrimidinone, 4(3H)-pyrimidinone).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to locate the minimum energy structure on the potential energy surface.

-

Vibrational Frequency Analysis: At the same level of theory, calculate the harmonic vibrational frequencies.[23] A successful optimization is confirmed by the absence of imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: To obtain highly accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated method like CCSD(T) with an augmented basis set (e.g., aug-cc-pVTZ). The final relative Gibbs free energies (ΔG) are calculated by combining the high-level electronic energies with the thermal corrections from the DFT frequency calculation.

-

Solvent Effects: To model the system in solution, re-optimize the geometries within a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[3] Calculate the relative energies in the presence of the solvent.

-

Electronic and Spectral Analysis: Using the optimized gas-phase or solvated geometries, perform subsequent calculations for NBO, FMOs (HOMO/LUMO), NICS, TD-DFT (for UV-Vis), and PED (for IR/Raman assignments).

Application in Rational Drug Design

The theoretical insights into the electronic structure of this compound are not merely academic; they have profound implications for drug development.

-

Pharmacophore Modeling: The dominant tautomer in a physiological environment determines the precise 3D arrangement of hydrogen bond donors and acceptors. This is the foundational information required to build a pharmacophore model and to design molecules that will fit into a specific protein's active site.[5]

-

Molecular Docking: The optimized, low-energy structures of the most stable tautomers serve as the input for molecular docking simulations.[24][25] Docking programs predict the binding pose and affinity of a ligand to a receptor, and using the correct tautomeric state is critical for obtaining meaningful results.

-

Structure-Activity Relationship (SAR): DFT-calculated descriptors such as HOMO/LUMO energies, electrostatic potential, and dipole moment can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[26] This allows researchers to build predictive models that correlate a molecule's electronic properties with its biological activity, accelerating the optimization of lead compounds.

Conclusion

The electronic structure of this compound is fundamentally governed by a delicate tautomeric equilibrium that is highly sensitive to the surrounding environment. Modern computational chemistry, particularly Density Functional Theory, provides a robust and predictive framework for dissecting this complexity. By accurately calculating the relative stabilities of tautomers and predicting their electronic and spectroscopic properties, theoretical studies offer indispensable guidance for experimental chemists. These computational insights are crucial for understanding molecular recognition at the atomic level and are an integral part of the modern pipeline for the rational design and development of novel pyrimidine-based therapeutic agents.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gas-phase tautomeric equilibrium of this compound with its ketonic forms: a free jet millimeterwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 20. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

Foreword: The Architectural Blueprint of a Privileged Scaffold

An In-depth Technical Guide: Crystal Structure Analysis of 4-Hydroxypyrimidine Derivatives: From First Principles to Drug Design

The this compound core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents and functional materials. Its true potential, however, is unlocked not just by the atoms it contains, but by their precise three-dimensional arrangement in the solid state. The crystal structure is the architectural blueprint that dictates a molecule's physical properties—solubility, stability, bioavailability—and its ability to interact with biological targets. Understanding this architecture is paramount for rational drug design and materials engineering.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis of this compound derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, integrating rigorous single-crystal X-ray diffraction (SC-XRD) with the predictive power of computational chemistry. Our focus is on providing a self-validating framework for analysis, grounded in authoritative principles, to empower you to decipher the intricate solid-state behavior of these vital compounds. A critical aspect we will address is the inherent tautomerism of the this compound ring, where crystal structure analysis provides definitive evidence of the dominant form in the solid state, a crucial detail for understanding its interactions.

Part 1: Foundational Principles of Solid-State Characterization

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World

Single-crystal X-ray diffraction is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material. It provides a high-resolution, three-dimensional map of electron density, from which we can precisely determine atomic positions, bond lengths, and bond angles.

The technique is governed by Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the regularly spaced atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a high-quality single crystal, it produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots as the crystal is rotated, we can reconstruct the electron density and, ultimately, the complete molecular structure. A modern diffractometer consists of an X-ray source, a goniometer to precisely orient the sample, and a highly sensitive detector to capture the diffraction data.